molecular formula C13H7F3O2 B6399878 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% CAS No. 1261904-58-8

2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95%

Cat. No. B6399878
CAS RN: 1261904-58-8
M. Wt: 252.19 g/mol
InChI Key: VYLMCRAABZHGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluorophenyl)-6-fluorobenzoic acid (DFBA) is an organic compound with a wide range of applications in the fields of organic synthesis, biochemistry, and pharmacology. It is a fluorinated carboxylic acid with a molecular formula of C7H4F3O2. DFBA is a colorless, odorless solid that is insoluble in water and soluble in many organic solvents.

Scientific Research Applications

2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% has a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a starting material in the synthesis of pharmaceuticals, and as a research tool in biochemistry and pharmacology. In biochemistry, it has been used to study the binding and transport of drugs across cell membranes, and in pharmacology, it has been used to study the mechanism of action of drugs.

Mechanism of Action

2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% acts as an inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs. By inhibiting the activity of cytochrome P450, 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% can increase the bioavailability of drugs, allowing them to remain in the body for longer periods of time. Additionally, 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% can act as an agonist or antagonist of certain receptors, such as the serotonin receptor, and can modulate the activity of certain neurotransmitters, such as dopamine.
Biochemical and Physiological Effects
2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It can act as an anti-inflammatory agent, reducing the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-cancer effects, by inhibiting the growth and proliferation of cancer cells. Additionally, 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% has been shown to have neuroprotective effects, by reducing the levels of oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

The main advantages of using 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% in laboratory experiments are its low toxicity, its high solubility in organic solvents, and its ability to inhibit the activity of cytochrome P450. However, there are some potential limitations to using 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% in laboratory experiments, such as its instability in the presence of light and air and its tendency to form insoluble salts with certain metals.

Future Directions

Future research on 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% could focus on developing new synthesis methods to produce higher yields of the compound, as well as exploring its potential applications in other fields, such as drug delivery, imaging, and diagnostics. Additionally, further research should be conducted to explore the biochemical and physiological effects of 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% and to identify potential therapeutic uses. Finally, research should be conducted to develop methods to improve the stability of 2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95%, so that it can be used more effectively in laboratory experiments.

Synthesis Methods

2-(3,5-Difluorophenyl)-6-fluorobenzoic acid, 95% can be synthesized by a number of methods, including the reaction of 3,5-difluorobenzoic acid with 6-fluorobenzonitrile in the presence of potassium carbonate. This reaction produces a product with a yield of 95%. Another method involves the reaction of 3,5-difluorobenzoic acid with 6-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. This reaction also produces a product with a yield of 95%.

properties

IUPAC Name

2-(3,5-difluorophenyl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O2/c14-8-4-7(5-9(15)6-8)10-2-1-3-11(16)12(10)13(17)18/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLMCRAABZHGHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689634
Record name 3,3',5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261904-58-8
Record name 3,3',5'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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